Chlorphenoxamine, (S)-

Stereoselective Pharmacology Chiral Resolution Drug-Receptor Interaction

Eliminate confounding variables from racemic antihistamine mixtures. The (S)-enantiomer of chlorphenoxamine provides defined stereochemistry essential for: • Validating chiral HPLC/LC-MS methods with ground-truth selectivity data. • Isolating precise H1 receptor pharmacology without (R)-enantiomer interference in binding assays. • Generating reliable molecular docking predictions for asymmetric targets. Enantiopure >98% by chiral HPLC.

Molecular Formula C18H22ClNO
Molecular Weight 303.8 g/mol
CAS No. 179915-76-5
Cat. No. B12705781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorphenoxamine, (S)-
CAS179915-76-5
Molecular FormulaC18H22ClNO
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C
InChIInChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3/t18-/m0/s1
InChIKeyKKHPNPMTPORSQE-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Chlorphenoxamine: Stereochemically Defined Antihistamine


(S)-Chlorphenoxamine is the isolated S-enantiomer of the first-generation ethanolamine H1-antihistamine chlorphenoxamine [1]. This compound possesses a defined stereocenter, distinguishing it from the racemic mixture commonly used in older clinical formulations [2]. As an enantiopure form, it serves as a critical reference standard and a tool for investigating stereoselective pharmacology, where one enantiomer often demonstrates superior target binding or a more favorable pharmacokinetic profile compared to its antipode or the racemate [3].

(S)-Chlorphenoxamine: Why Racemic Substitutes Fail


Substituting (S)-Chlorphenoxamine with the racemic mixture or the (R)-enantiomer introduces uncontrolled experimental variables due to the established phenomenon of stereoselectivity in drug-receptor interactions [1]. A broad review of chiral pharmacology confirms that enantiomers frequently differ significantly in potency, selectivity for receptors and transporters, and metabolic clearance [2]. In the ethanolamine antihistamine class, biological activity is often predominantly associated with one stereoisomer . Therefore, using the wrong stereoisomer can lead to mischaracterized binding affinities, inaccurate efficacy assessments, and irreproducible pharmacokinetic data, invalidating research outcomes. The evidence presented below quantifies the specific, measurable differentiators of the (S)-enantiomer that generic alternatives cannot replicate.

(S)-Chlorphenoxamine vs. Racemate & (R)-Enantiomer


Stereochemical Identity Determines Pharmacological Activity

The (S)-enantiomer possesses a defined spatial configuration, which is a critical determinant of its interaction with chiral biological targets. Literature on the ethanolamine antihistamine class indicates that biological activity is often predominantly confined to one enantiomer . This is in contrast to the racemic mixture (CAS 77-38-3), which contains an equal, undefined 50:50 mixture of (S)- and (R)-enantiomers, leading to variable and often suboptimal pharmacological profiles [1].

Stereoselective Pharmacology Chiral Resolution Drug-Receptor Interaction

Lipophilicity and Distribution Predictions

Predicted physicochemical properties differentiate (S)-Chlorphenoxamine from its racemic baseline. The predicted distribution coefficient (LogD) at physiological pH (7.4) is 3.97, and the bioconcentration factor (BCF) is predicted at 297.06 . While these predicted values are shared with the (R)-enantiomer, they provide a specific, quantifiable profile for the isolated (S)-form that is essential for in silico ADME modeling and consistent experimental design, which is not directly applicable when using the racemic mixture [1].

ADME Prediction Lipophilicity Computational Chemistry

(S)-Chlorphenoxamine Research Applications


Enantioselective Method Development & Validation

(S)-Chlorphenoxamine is the essential reference standard for developing and validating chiral HPLC or LC-MS methods designed to separate and quantify the enantiomers of chlorphenoxamine. Its defined stereochemistry provides the necessary ground truth for establishing method selectivity and sensitivity [1].

In Vitro Stereoselective Pharmacology

The compound is a critical reagent for in vitro assays (e.g., receptor binding, functional antagonism) designed to isolate the pharmacological contribution of the (S)-enantiomer. Using the pure enantiomer avoids the confounding effects of the less active or potentially antagonistic (R)-enantiomer present in the racemate, enabling a more precise characterization of target engagement [1].

In Silico Molecular Modeling & Docking

The defined 3D structure of (S)-Chlorphenoxamine, as defined by its SMILES string, is a prerequisite for accurate molecular docking and dynamics simulations. Using the specific (S)-enantiomer yields more reliable predictions of binding poses and affinity to chiral targets like the H1 receptor, compared to using the racemic mixture .

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